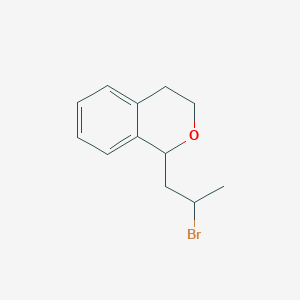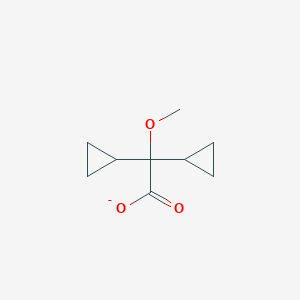
Dicyclopropyl(methoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropyl(methoxy)acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopropyl(methoxy)acetate typically involves the esterification of dicyclopropylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
[ \text{Dicyclopropylacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropyl(methoxy)acetate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, yielding dicyclopropylacetic acid and methanol.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses a strong acid like hydrochloric acid (HCl) and water, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4) are used.
Major Products
Hydrolysis: Dicyclopropylacetic acid and methanol.
Reduction: Dicyclopropylmethanol.
Transesterification: A new ester and methanol.
Scientific Research Applications
Dicyclopropyl(methoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Used in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of dicyclopropyl(methoxy)acetate in biological systems involves its hydrolysis by esterases to produce dicyclopropylacetic acid and methanol. The dicyclopropylacetic acid can then interact with various molecular targets, potentially affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Cyclopropyl acetate: Similar structure but with only one cyclopropyl group.
Uniqueness
Dicyclopropyl(methoxy)acetate is unique due to the presence of two cyclopropyl groups, which impart significant ring strain and reactivity
Properties
CAS No. |
100144-93-2 |
|---|---|
Molecular Formula |
C9H13O3- |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2,2-dicyclopropyl-2-methoxyacetate |
InChI |
InChI=1S/C9H14O3/c1-12-9(8(10)11,6-2-3-6)7-4-5-7/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |
InChI Key |
KFGILKSTYIHLMY-UHFFFAOYSA-M |
Canonical SMILES |
COC(C1CC1)(C2CC2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)
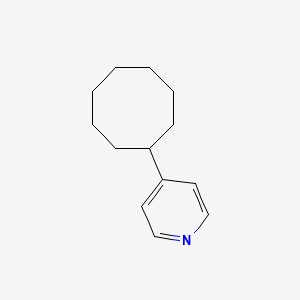
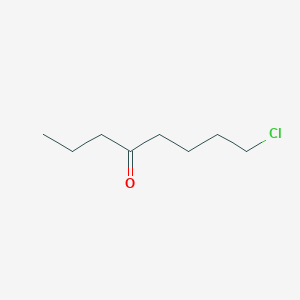
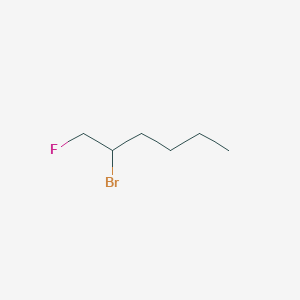
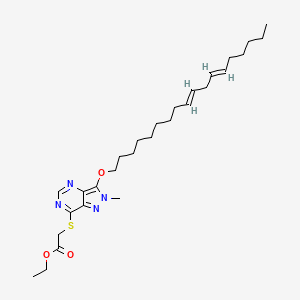
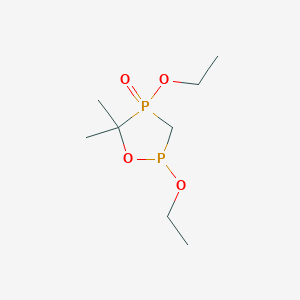
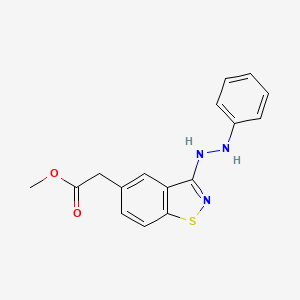
![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)
![Methyl 3-cyano-3-[(trimethylsilyl)oxy]butanoate](/img/structure/B14339388.png)
![[1-(But-3-en-2-yl)-4,4-dimethylcyclopent-2-en-1-yl]acetic acid](/img/structure/B14339390.png)
![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)
![4,4'-[(4-Hydroxy-3-methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14339410.png)
